(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milbemycin oxime is a veterinary medication belonging to the group of milbemycins, used as a broad-spectrum antiparasitic agent. It is particularly effective against worms (anthelmintic) and mites (miticide). This compound is a mixture of Milbemycin Oxime A3 and Milbemycin Oxime A4 in a 10:1 ratio. Milbemycin oxime is produced by the fermentation of Streptomyces hygroscopicus aureolacrimosus and is commonly used to prevent heartworm in dogs and cats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milbemycin oxime is synthesized through a two-step chemical reaction. The first step involves the ketonization of milbemycins A3 and A4 to yield the intermediates 5-oxomilbemycins A3 and A4 using chromium trioxide (CrO3) as a catalyst . The second step involves the conversion of these intermediates to milbemycin oxime through oximation reactions .
Industrial Production Methods: Industrial production of milbemycin oxime involves the fermentation of Streptomyces hygroscopicus aureolacrimosus, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of milbemycins A3 and A4, which are then chemically converted to milbemycin oxime .
Chemical Reactions Analysis
Types of Reactions: Milbemycin oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions include 5-oxomilbemycins A3 and A4, and milbemycin oxime itself .
Scientific Research Applications
Milbemycin oxime has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Milbemycin oxime is used in research on parasitic infections and their treatment.
Medicine: It is widely used in veterinary medicine to prevent and treat parasitic infections in dogs and cats.
Mechanism of Action
Milbemycin oxime is part of the macrocyclic lactones group, which includes other compounds such as ivermectin, abamectin, doramectin, eprinomectin, and selamectin . Compared to these compounds, milbemycin oxime has a longer half-life and a broader spectrum of activity against nematodes and mites . Its unique combination of milbemycin A3 and A4 in a 10:1 ratio provides a distinct pharmacological profile that is particularly effective in veterinary applications .
Comparison with Similar Compounds
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Selamectin
- Moxidectin
Milbemycin oxime stands out due to its specific mixture ratio and its effectiveness in treating a wide range of parasitic infections in animals.
Properties
Molecular Formula |
C63H88N2O14 |
---|---|
Molecular Weight |
1097.4 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7.C31H43NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7-,20-10-,23-9?,33-28-;7-6-,19-9-,23-8?,32-27-/t19-,21-,24+,25-,26-,27+,29+,31+,32+;18-,20-,22+,24+,25-,26-,28+,30-,31+/m00/s1 |
InChI Key |
CKVMAPHTVCTEMM-HKOODGMKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.